Cas no 83883-10-7 (Hydroxy-α-sanshool)

Hydroxy-α-sanshool structure
Hydroxy-α-sanshool structure
Nom du produit:Hydroxy-α-sanshool
Numéro CAS:83883-10-7
Le MF:C16H25NO2
Mégawatts:263.375204801559
CID:1026385
PubChem ID:10084135

Hydroxy-α-sanshool Propriétés chimiques et physiques

Nom et identifiant

    • (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
    • (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraemide
    • alpha-Hydroxy-Sanshool
    • Hydroxy-α-sanshool
    • (2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)-2,6,8,10-dodecatetraenamide (ACI)
    • 2,6,8,10-Dodecatetraenamide, N-(2-hydroxy-2-methylpropyl)-, (E,E,Z,E)- (ZCI)
    • 2E,6Z,8E,10E-Dodecatetraenoic acid N-(2-hydroxy-2-methylpropyl)amide
    • Hydroxy-epsilon-sanshool
    • Hydroxy-a-sanshool
    • HY-N7013
    • 252193-26-3
    • LMFA08020181
    • (2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
    • CS-0101577
    • AKOS040740816
    • NSC795966
    • AKOS016001468
    • CHEBI:172306
    • HY-N6825
    • CHEMBL1084610
    • NSC-795966
    • DTXSID20700212
    • C16H25NO2
    • AC-34644
    • Hydroxy-alpha-sanshool
    • MS-23715
    • 2E6Z8E10E-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
    • Hydroxy-?a-?sanshool
    • A905630
    • SCHEMBL1031361
    • E80694
    • BDBM50318477
    • 83883-10-7
    • AMY36414
    • CS-0100239
    • MDL: MFCD17779317
    • Piscine à noyau: 1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+
    • La clé Inchi: LHFKHAVGGJJQFF-UEOYEZOQSA-N
    • Sourire: C(=O)(NCC(O)(C)C)/C=C/CC/C=C\C=C\C=C\C

Propriétés calculées

  • Qualité précise: 263.188529g/mol
  • Charge de surface: 0
  • XLogP3: 2.8
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Nombre de liaisons rotatives: 8
  • Masse isotopique unique: 263.188529g/mol
  • Masse isotopique unique: 263.188529g/mol
  • Surface topologique des pôles: 49.3Ų
  • Comptage des atomes lourds: 19
  • Complexité: 363
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 4
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Poids moléculaire: 263.37

Propriétés expérimentales

Hydroxy-α-sanshool PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1266451-10mg
(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 98%
10mg
$240 2024-06-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8307-10 mg
Hydroxy-\u200bα-\u200bsanshool
83883-10-7 99.47%
10mg
¥4145.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP4106-100mg
Hydroxy-α-sanshool
83883-10-7 98%
100mg
$350 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP4106-20mg
Hydroxy-α-sanshool
83883-10-7 98%
20mg
$96 2023-09-19
Aaron
AR008IJA-100mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 95%
100mg
$893.00 2025-02-11
TargetMol Chemicals
T8307-100mg
Hydroxy-α-sanshool
83883-10-7 99.47%
100mg
¥ 9820 2024-07-20
A2B Chem LLC
AD96170-250mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 95%
250mg
$1055.00 2024-04-19
Chengdu Biopurify Phytochemicals Ltd
BP4106-1000mg
Hydroxy-α-sanshool
83883-10-7 98%
1000mg
$1500 2023-09-20
Ambeed
A666937-10mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 98%
10mg
$240.0 2025-02-28
A2B Chem LLC
AD96170-10mg
(2E,6Z,8E,10E)-N-(2-Hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
83883-10-7 95%
10mg
$192.00 2024-04-19

Hydroxy-α-sanshool Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  24 h, 45 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
3.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Référence
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
2.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Référence
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -20 °C; 1 h, -20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  2 h, rt
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
4.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Référence
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  24 h, 45 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
4.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Référence
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Acetonitrile ;  24 h, 50 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  2 min, -78 °C; 0.5 h, -78 °C
2.2 2 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
4.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Référence
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Référence
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
2.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
3.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
3.2 Reagents: Silver nitrate ;  30 min, rt
3.3 Solvents: Methanol ;  20 h, rt
Référence
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Référence
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Référence
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Référence
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
1.2 Reagents: Silver nitrate ;  30 min, rt
1.3 Solvents: Methanol ;  20 h, rt
Référence
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc triflate Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
3.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Référence
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Carbon tetrabromide ,  Phosphorus tribromide Solvents: Dichloromethane ;  1 h, cooled
1.2 Solvents: Dichloromethane ;  2 h, cooled; 2 h, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Cesium carbonate Solvents: Dichloromethane ;  24 h, 45 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
5.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dichloromethane ;  1 h, rt
Référence
Synthesis of hydroxy-α-sanshool
Zhou, Jianjun; et al, Journal of Chemical Research, 2021, 45(3-4), 310-314

Synthetic Routes 14

Conditions de réaction
1.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Référence
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetonitrile ;  3 h, rt
1.2 Reagents: Cesium carbonate Solvents: Acetonitrile ;  3 h, 50 °C
2.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
3.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
3.2 Reagents: Silver nitrate ;  30 min, rt
3.3 Solvents: Methanol ;  20 h, rt
Référence
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Référence
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Routes 17

Conditions de réaction
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Chloroform ,  Acetonitrile ;  20 min, rt
Référence
Synthesis of hydroxy-α-sanshool
Wu, Bo; et al, Synlett, 2012, 23(17), 2564-2566

Synthetic Routes 18

Conditions de réaction
1.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
2.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
2.2 Reagents: Silver nitrate ;  30 min, rt
2.3 Solvents: Methanol ;  20 h, rt
Référence
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
2.1 Solvents: Acetonitrile ,  Trimethylamine oxide ;  rt
Référence
Application of iron carbonyl complexation to the selective total synthesis of sanshools
Aoki, Katsuyuki; et al, Tetrahedron Letters, 2012, 53(45), 6000-6003

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ;  2 min, -78 °C; 0.5 h, -78 °C
1.2 2 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 70 °C
3.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Référence
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Triethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Acetonitrile ,  Dichloromethane ;  1 h, rt
Référence
An improved and practical method for synthesizing of α-sanshools and spilanthol
Nakamura, Akira; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ,  2-Chloro-1-methylpyridinium iodide Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Silver nitrate Solvents: Acetone ;  2 h, rt
3.1 Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ;  1 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, 30 °C
4.1 Reagents: Cupric acetate ,  Zinc Solvents: Water ;  15 min, rt; 15 min, rt
4.2 Reagents: Silver nitrate ;  30 min, rt
4.3 Solvents: Methanol ;  20 h, rt
Référence
Total synthesis of hydroxy-α- and hydroxy-β-sanshool using Suzuki-Miyaura coupling
Igarashi, Yasushi; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(8), 1088-1091

Hydroxy-α-sanshool Raw materials

Hydroxy-α-sanshool Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:83883-10-7)Hydroxy-α-sanshool
A905630
Pureté:99%/99%/99%/99%/99%
Quantité:10mg/25mg/50mg/100mg/250mg
Prix ($):216.0/391.0/585.0/763.0/1186.0